molecular formula C17H22BrNO2.C4H4O4 B1139492 PG-9 Maleate CAS No. 155649-00-6

PG-9 Maleate

Cat. No. B1139492
CAS RN: 155649-00-6
M. Wt: 468.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PG-9 Maleate is a potent analgesic and nootropic agent . It increases the release of acetylcholine . The molecular weight is 468.34 and the molecular formula is C17H22BrNO2.C4H4O4 .


Molecular Structure Analysis

The molecular structure of PG-9 Maleate is represented by the formula C17H22BrNO2.C4H4O4 . The InChI Key is VBUSCULTLLOSLM-BTJKTKAUSA-N .


Physical And Chemical Properties Analysis

PG-9 Maleate is a white solid . It has a molecular weight of 468.34 and a molecular formula of C17H22BrNO2.C4H4O4 . It’s soluble in DMSO to a concentration of less than 46.83mg/ml .

Scientific Research Applications

Analgesic Agent

PG-9 Maleate: has been identified as a potent analgesic agent . It is known to increase the release of acetylcholine, which can modulate pain perception in the nervous system. This application is particularly relevant in the development of new painkillers that can provide relief without the side effects associated with opioids .

Nootropic Agent

As a nootropic , PG-9 Maleate may enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. Its action in increasing acetylcholine release makes it a candidate for treating cognitive impairments and enhancing learning abilities .

Presynaptic Cholinergic Modulator

PG-9 Maleate functions as a presynaptic cholinergic modulator . This means it can influence the presynaptic release of acetylcholine, which is crucial for the modulation of neurotransmission in cholinergic synapses. This application is significant for research into neurodegenerative diseases like Alzheimer’s, where cholinergic systems are compromised .

Acetylcholine Release Enhancer

The compound’s ability to enhance acetylcholine release makes it valuable for studying the mechanisms of neurotransmitter release. It can be used in experimental models to understand the role of acetylcholine in various physiological and pathological processes .

Research Tool in Neuropharmacology

PG-9 Maleate serves as a research tool in neuropharmacology to explore the effects of increased acetylcholine in the brain. It can help in the investigation of cholinergic signaling pathways and their implications in various neurological disorders .

Potential Therapeutic for Cognitive Disorders

Given its properties as a nootropic and cholinergic modulator, PG-9 Maleate holds potential as a therapeutic agent for cognitive disorders. It could be used in clinical trials to assess its efficacy in improving symptoms of conditions like dementia and attention deficit hyperactivity disorder (ADHD) .

Mechanism of Action

Target of Action

PG-9 Maleate primarily targets the acetylcholine neurotransmitter system . Acetylcholine is a key neurotransmitter involved in various physiological functions, including muscle contraction, heart rate regulation, learning, and memory.

Mode of Action

PG-9 Maleate acts as a potent analgesic and nootropic agent . It increases the release of acetylcholine , thereby enhancing cholinergic transmission. This can lead to improved cognitive function and pain relief.

Biochemical Pathways

The primary biochemical pathway affected by PG-9 Maleate is the cholinergic pathway . By increasing the release of acetylcholine, PG-9 Maleate can influence various downstream effects related to this neurotransmitter’s role in the body. These effects can include enhanced cognitive function, improved memory, and pain relief .

Result of Action

The molecular and cellular effects of PG-9 Maleate’s action primarily involve the enhancement of cholinergic transmission. By increasing the release of acetylcholine, PG-9 Maleate can influence neuronal signaling, leading to potential improvements in cognitive function and pain relief .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2.C4H4O4/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2;5-3(6)1-2-4(7)8/h3-6,11,14-16H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUSCULTLLOSLM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PG-9 Maleate

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